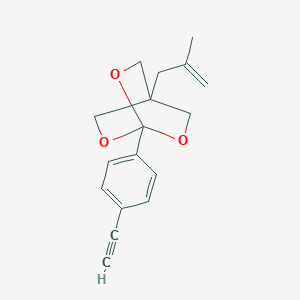
6-Hydroxy-5,6-dihydrouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5,6-dihydrouridine (HDU) is a modified nucleoside that is found in transfer RNA (tRNA). It is formed by the oxidation of dihydrouridine (DHU) at the C6 position. HDU is present in tRNAs from all organisms, and its presence is highly conserved. Studies have shown that HDU plays a crucial role in tRNA structure and function.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5,6-dihydrouridine is not fully understood, but studies have shown that it plays a crucial role in stabilizing the tRNA structure. 6-Hydroxy-5,6-dihydrouridine forms hydrogen bonds with other nucleotides in the tRNA molecule, which helps to maintain the overall structure of the molecule. 6-Hydroxy-5,6-dihydrouridine also plays a role in the recognition of tRNA by aminoacyl-tRNA synthetases.
Biochemical and Physiological Effects
6-Hydroxy-5,6-dihydrouridine has been shown to have several biochemical and physiological effects. Studies have shown that 6-Hydroxy-5,6-dihydrouridine is essential for tRNA stability and function. It is also involved in the recognition of tRNA by aminoacyl-tRNA synthetases. 6-Hydroxy-5,6-dihydrouridine has also been shown to play a role in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Hydroxy-5,6-dihydrouridine in lab experiments is that it is highly conserved in tRNAs from all organisms. This makes it an excellent model for studying tRNA structure and function. However, one of the limitations of using 6-Hydroxy-5,6-dihydrouridine in lab experiments is that it is difficult to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research on 6-Hydroxy-5,6-dihydrouridine. One area of research is the role of 6-Hydroxy-5,6-dihydrouridine in the regulation of gene expression. Another area of research is the development of new methods for synthesizing 6-Hydroxy-5,6-dihydrouridine in large quantities. Additionally, there is a need for further studies on the biochemical and physiological effects of 6-Hydroxy-5,6-dihydrouridine.
Métodos De Síntesis
6-Hydroxy-5,6-dihydrouridine can be synthesized by the oxidation of DHU using various methods. One of the most commonly used methods is the use of potassium permanganate (KMnO4) as an oxidizing agent. The reaction is carried out in an aqueous solution at room temperature, and the yield of 6-Hydroxy-5,6-dihydrouridine is typically around 70%.
Aplicaciones Científicas De Investigación
6-Hydroxy-5,6-dihydrouridine has been the subject of extensive scientific research, and its role in tRNA structure and function has been well established. Studies have shown that 6-Hydroxy-5,6-dihydrouridine stabilizes the tRNA structure, and it is essential for tRNA stability and function. 6-Hydroxy-5,6-dihydrouridine has also been shown to play a role in the recognition of tRNA by aminoacyl-tRNA synthetases, which are enzymes that attach amino acids to tRNA molecules.
Propiedades
Número CAS |
10141-65-8 |
|---|---|
Nombre del producto |
6-Hydroxy-5,6-dihydrouridine |
Fórmula molecular |
C9H14N2O7 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,5-8,12,14-16H,1-2H2,(H,10,13,17)/t3-,5?,6-,7-,8-/m1/s1 |
Clave InChI |
PRXHLNFOVGGBRV-XBNQCIRNSA-N |
SMILES isomérico |
C1C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |
SMILES canónico |
C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |
Sinónimos |
6-hydroxy-5,6-dihydrouridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



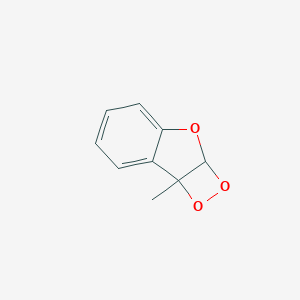
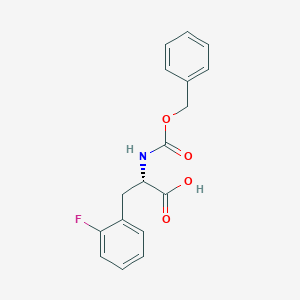
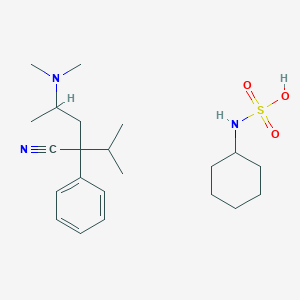
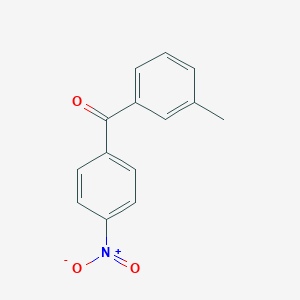
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
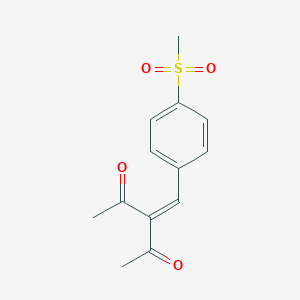
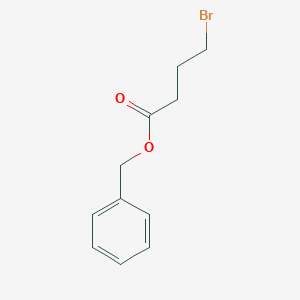
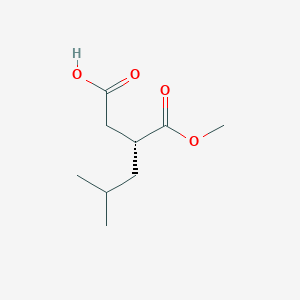
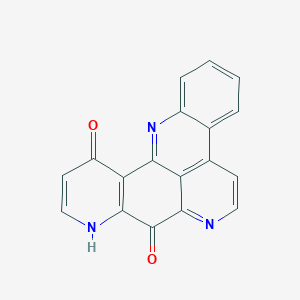
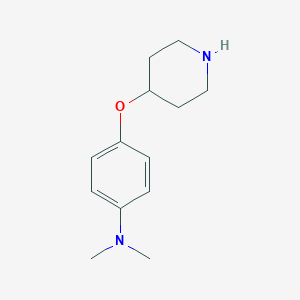
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)


